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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of INJ-42165279, a selective
inhibitor of fatty acid amide hydrolase (FAAH), on anandamide (AEA) levels. The data
presented herein is compiled from preclinical and clinical studies to offer a comprehensive
resource for professionals in the field of drug development and cannabinoid research.

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor that covalently
binds to the enzyme's catalytic site.[1][2] By inhibiting FAAH, the primary enzyme responsible
for the degradation of anandamide, JNJ-42165279 effectively increases the endogenous
concentrations of this key endocannabinoid.[3][4] This mechanism of action is being explored
for its therapeutic potential in a range of conditions, including anxiety disorders and major
depressive disorder.[2][5][6]

Core Mechanism of Action

Anandamide is an endogenous cannabinoid that plays a crucial role in regulating mood, pain,
and other physiological processes. Its signaling is terminated through enzymatic hydrolysis by
FAAH, which breaks it down into arachidonic acid and ethanolamine.[4] JNJ-42165279 acts as
a covalent inactivator of FAAH, thereby preventing the degradation of anandamide and leading
to its accumulation in both the central nervous system and peripheral tissues.[4][7]
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Caption: Signaling pathway of anandamide and inhibition by JNJ-42165279.

Quantitative Effects on Anhandamide Levels

Clinical studies have demonstrated a significant and dose-dependent increase in anandamide
concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of
JNJ-42165279.

Plasma Anandamide Concentrations

Single and multiple ascending dose studies in healthy volunteers have shown a marked
elevation of plasma anandamide levels.
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Dosage (Single Dose) Mean Peak Fold Increase vs. Placebo

10 -100 mg 5.5 - 10-fold

Table 1: Effect of single doses of JNJ-42165279

on peak plasma anandamide concentrations.[5]

Following daily administration for 10 days, similar substantial increases in mean anandamide
concentrations were observed.[5] At the lowest tested dose of 10 mg in the multiple ascending

dose study, plasma anandamide levels increased by at least 10-fold.[5]

Cerebrospinal Fluid (CSF) Anandamide Concentrations

The administration of INJ-42165279 also leads to a profound increase in anandamide levels

within the central nervous system, as measured in the CSF.

Dosage (Daily for 7 Days) Mean Fold Increase from Predose
10 mg ~45-fold
25 mg ~41-fold
75 mg ~77-fold

Table 2: Effect of multiple daily doses of JNJ-
42165279 on CSF anandamide concentrations.

[5]

These findings indicate that INJ-42165279 effectively penetrates the blood-brain barrier and
engages its target in the CNS.

Experimental Protocols

The following methodologies were employed in a key clinical study to determine the
pharmacodynamic effects of INJ-42165279 on anandamide levels.

Study Design: A multiple-ascending dose study was conducted with healthy human volunteers.

[5]L8]
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Dosing Regimens:

» Single Dose: Healthy volunteers received single oral doses of JINJ-42165279 in the range of
10-100 mg.[5]

o Multiple Dose: Participants were administered daily oral doses of 10 mg, 25 mg, or 75 mg of
JNJ-42165279 for a period of 7 to 10 days.[5]

Sample Collection:

o Plasma: Blood samples were collected at various time points following single and multiple
doses to determine the plasma concentrations of anandamide and other fatty acid amides
(FAASs).[5][8]

e Cerebrospinal Fluid (CSF): CSF samples were obtained from participants after 7 days of
daily dosing to assess the central nervous system penetration and target engagement of
JNJ-42165279.[5][8]

Analytical Method:

o Avalidated and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS)
method was used for the quantification of INJ-42165279 and fatty acid amides, including
anandamide, in plasma and CSF samples.[8]
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Caption: Experimental workflow for the clinical assessment of JNJ-42165279.

Summary and Implications

JNJ-42165279 is a potent FAAH inhibitor that demonstrates robust and dose-dependent
elevation of anandamide levels in both plasma and CSF. The significant increases observed in
the central nervous system underscore its potential for treating CNS-related disorders. The
data gathered from clinical trials provides a strong pharmacodynamic rationale for the
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continued investigation of INJ-42165279 in therapeutic areas where potentiation of
endocannabinoid signaling is desired. The detailed experimental protocols outlined provide a
basis for the design of future studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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